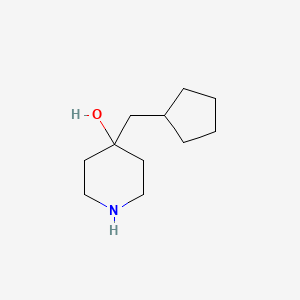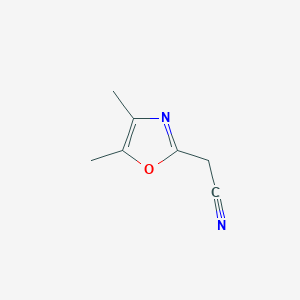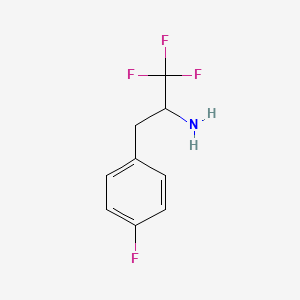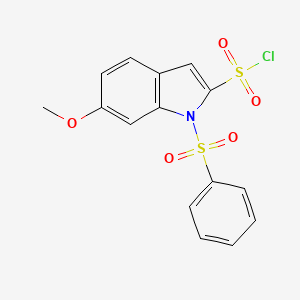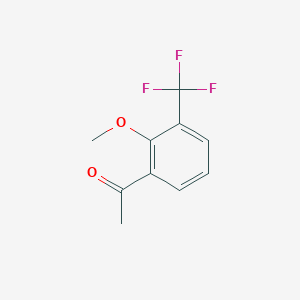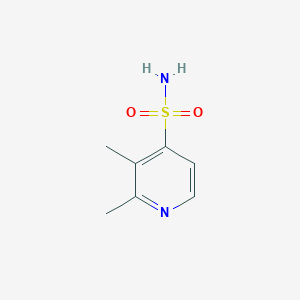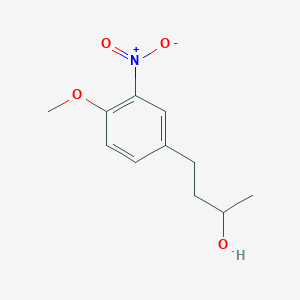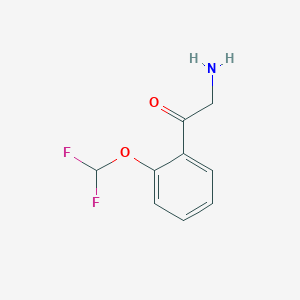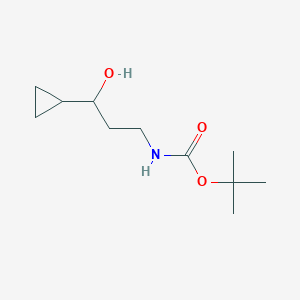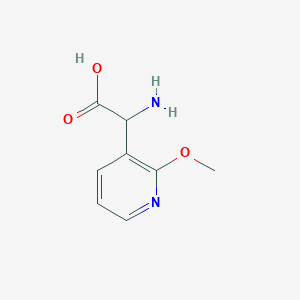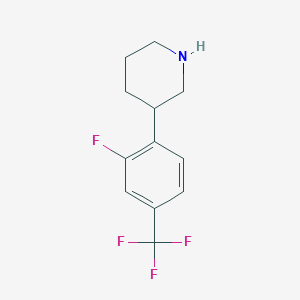
3-(2-Fluoro-4-(trifluoromethyl)phenyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Fluoro-4-(trifluoromethyl)phenyl)piperidine is an organic compound that features a piperidine ring substituted with a 2-fluoro-4-(trifluoromethyl)phenyl group. This compound is of interest due to its unique chemical properties imparted by the presence of both fluorine and trifluoromethyl groups, which are known to influence the compound’s reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluoro-4-(trifluoromethyl)phenyl)piperidine typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for the synthesis of complex molecules.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. Additionally, the selection of appropriate solvents and catalysts is crucial for scaling up the production while maintaining the desired purity and quality of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Fluoro-4-(trifluoromethyl)phenyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
3-(2-Fluoro-4-(trifluoromethyl)phenyl)piperidine has several scientific research applications:
Biology: The compound’s unique properties make it a valuable tool in studying biological processes and interactions.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: The compound is used in the development of materials with specific properties, such as increased stability or reactivity.
Mécanisme D'action
The mechanism of action of 3-(2-Fluoro-4-(trifluoromethyl)phenyl)piperidine involves its interaction with specific molecular targets. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Trifluoromethyl)phenol: This compound also contains a trifluoromethyl group and exhibits similar chemical properties.
4-[4-Fluoro-3-(trifluoromethyl)phenoxy]piperidine: Another compound with a similar structure, used in various chemical applications.
Uniqueness
3-(2-Fluoro-4-(trifluoromethyl)phenyl)piperidine is unique due to the specific positioning of the fluoro and trifluoromethyl groups on the phenyl ring, which can significantly influence its reactivity and biological activity compared to other similar compounds.
Propriétés
Formule moléculaire |
C12H13F4N |
|---|---|
Poids moléculaire |
247.23 g/mol |
Nom IUPAC |
3-[2-fluoro-4-(trifluoromethyl)phenyl]piperidine |
InChI |
InChI=1S/C12H13F4N/c13-11-6-9(12(14,15)16)3-4-10(11)8-2-1-5-17-7-8/h3-4,6,8,17H,1-2,5,7H2 |
Clé InChI |
DYNUJAAAKKWJAC-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CNC1)C2=C(C=C(C=C2)C(F)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


